

Spectroscopic analysis of L-Serine O-sulfate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *L-Serine O-sulfate*

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Spectroscopic Analysis of L-Serine O-sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **L-Serine O-sulfate**, a sulfated amino acid of interest in various biological processes. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for acquiring such data.

Introduction

L-Serine O-sulfate is a post-translationally modified amino acid that plays a role in numerous biological systems. Its structural elucidation and quantification are critical for understanding its function and for the development of potential therapeutics. Spectroscopic techniques are indispensable tools for the detailed characterization of this molecule. This guide summarizes the key spectroscopic data for **L-Serine O-sulfate** and provides generalized experimental protocols for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for **L-Serine O-sulfate** in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of isolated **L-Serine O-sulfate** has proven to be challenging, and detailed ^1H and ^{13}C NMR data with assigned chemical shifts and coupling constants are not readily available in the public domain. However, studies on the behavior of amino acids in concentrated sulfuric acid have provided some insight into the ^{13}C NMR spectrum of O-sulfated serine.

It is important to note that the chemical shifts observed in concentrated sulfuric acid will differ from those in more standard NMR solvents due to the extreme environment.

Table 1: ^{13}C NMR Chemical Shifts of Serine in Concentrated Sulfuric Acid (98% $\text{D}_2\text{SO}_4/2\%$ D_2O)[1]

Carbon Atom	Chemical Shift (δ) in ppm	Notes
α -carbon	Unchanged	The amino acid backbone remains intact.[1]
β -carbon	Modified	Sulfation occurs at the hydroxyl group on the β -carbon.[1]
Carboxyl	Unchanged	The amino acid backbone remains intact.[1]

Further research is required to determine the precise chemical shifts of **L-Serine O-sulfate** in standard deuterated solvents.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, has been effectively used to characterize the vibrational modes of **L-Serine O-sulfate** in the gas phase.[2][3][4] The spectra reveal diagnostic signatures of the sulfate modification.[2][4]

Table 2: Key IR Absorption Bands for Protonated **L-Serine O-sulfate** ($[\text{sSer} + \text{H}]^+$)[2][3][4]

Wavenumber Range (cm ⁻¹)	Vibrational Mode Assignment
750 - 1900	Fingerprint region containing diagnostic signatures of the sulfate modification. [2] [4]
2900 - 3700	N-H and O-H stretching modes. [2] [4]

The most stable conformations of protonated **L-Serine O-sulfate** are stabilized by hydrogen bonding interactions between the protonated amino group and both the carbonyl and sulfate oxygens.[\[2\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for the analysis of **L-Serine O-sulfate**, providing information on its molecular weight and fragmentation patterns.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Mass Spectrometry Data for **L-Serine O-sulfate**

Parameter	Value	Source
Molecular Formula	C ₃ H ₇ NO ₆ S	PubChem
Molecular Weight	185.16 g/mol	PubChem
Precursor Ion (Negative Mode)	[M-H] ⁻ at m/z 184	PubChem
Precursor Ion (Positive Mode)	[M+H] ⁺ at m/z 186	[2] [4]
Key Fragment Ions (Negative Mode)	m/z 97 (HSO ₄ ⁻)	PubChem

The fragmentation of **L-Serine O-sulfate** is characterized by the facile loss of the sulfate group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy of Amino Acids

Objective: To acquire ^1H and ^{13}C NMR spectra of an amino acid sample.

Materials:

- Amino acid sample (e.g., **L-Serine O-sulfate**)
- Deuterated solvent (e.g., D_2O , DMSO-d_6)
- NMR tubes
- Internal standard (e.g., DSS or TSP)
- NMR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of the amino acid sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Add a small amount of an internal standard for chemical shift referencing.
 - Vortex the solution until the sample is completely dissolved.
 - Transfer the solution to a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).

- ^1H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the ^1H spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Set up a ^{13}C NMR experiment, typically with proton decoupling to simplify the spectrum.
 - Adjust the spectral width, acquisition time, and relaxation delay. Due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is usually required to achieve a good signal-to-noise ratio.
 - Process the acquired data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy of Amino Acids

Objective: To obtain the infrared absorption spectrum of an amino acid sample.

Materials:

- Amino acid sample (e.g., **L-Serine O-sulfate**)
- Potassium bromide (KBr), spectroscopic grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Dry the amino acid sample and KBr thoroughly to remove any moisture.
 - Weigh approximately 1-2 mg of the amino acid sample and 100-200 mg of KBr.
 - Grind the KBr to a fine powder using the agate mortar and pestle.
 - Add the amino acid sample to the KBr powder and mix thoroughly by grinding. The mixture should be homogenous.
 - Transfer the mixture to a pellet die.
 - Press the die under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is typically presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Amino Acids

Objective: To determine the mass-to-charge ratio of an amino acid and its fragments.

Materials:

- Amino acid sample (e.g., **L-Serine O-sulfate**)
- Solvent system (e.g., methanol, water, acetonitrile with a small amount of formic acid or ammonium acetate)

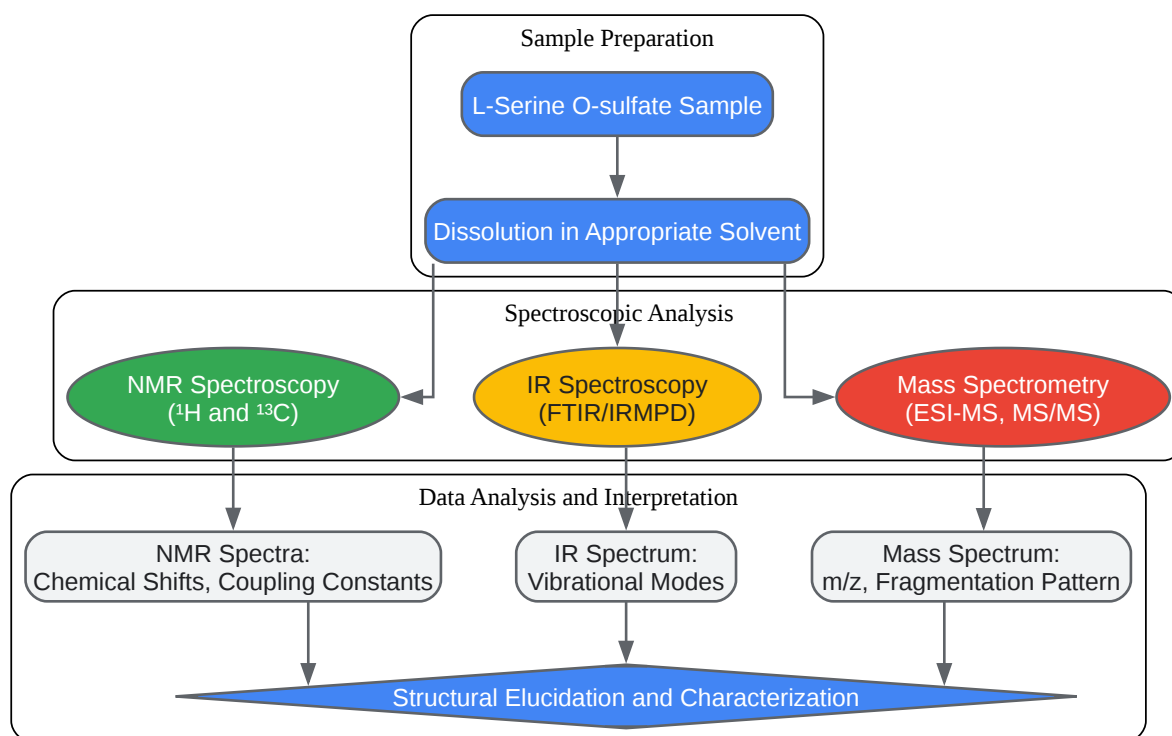
- Mass spectrometer with an ESI source

Procedure:

- Sample Preparation:
 - Dissolve a small amount of the amino acid sample in the chosen solvent system to a final concentration typically in the low micromolar to nanomolar range.
 - The solvent system should be compatible with ESI and promote ionization of the analyte. The addition of a small amount of acid (like formic acid) is common for positive ion mode, while a base (like ammonium hydroxide) can be used for negative ion mode.
- Instrument Setup and Calibration:
 - Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
 - Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters should be optimized for the analyte of interest.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - Acquire the mass spectrum in full scan mode to identify the precursor ion(s).
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
 - Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **L-Serine O-sulfate**.



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Caption: Workflow for the spectroscopic analysis of **L-Serine O-sulfate**.

Conclusion

This technical guide has summarized the available spectroscopic data for **L-Serine O-sulfate** and provided detailed experimental protocols for its analysis using NMR, IR, and mass spectrometry. While comprehensive NMR data remains a key area for future investigation, the

information presented here offers a solid foundation for researchers and scientists working on the characterization of this important biomolecule. The provided workflows and protocols serve as a practical starting point for the spectroscopic analysis of **L-Serine O-sulfate** and related sulfated amino acids.

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